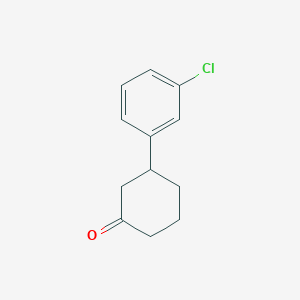

3-(3-Chlorophenyl)cyclohexanone

Descripción general

Descripción

3-(3-Chlorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13ClO. It is a derivative of cyclohexanone, where a chlorine atom is substituted at the meta position of the phenyl ring attached to the cyclohexanone core. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)cyclohexanone typically involves the reaction of 3-chlorophenylboronic acid with 2-cyclohexen-1-one. This reaction is often carried out in the presence of a palladium catalyst under Suzuki coupling conditions . Another method involves the Friedel-Crafts acylation of 3-chlorobenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Análisis De Reacciones Químicas

Aldol Addition Reactions

3-(3-Chlorophenyl)cyclohexanone participates in asymmetric aldol reactions with aromatic aldehydes under organocatalytic conditions. These reactions produce β-hydroxy ketones with high enantiomeric excess (ee) and diastereomeric ratios (dr).

Reaction Conditions and Outcomes

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | dr (anti:syn) |

|---|---|---|---|---|---|---|

| 3-Chlorobenzaldehyde | Thiourea NCCPC 5 | DMF/H₂O | 12 | 85 | 72 | 5.5:1 |

| 4-Nitrobenzaldehyde | Proline derivative | Brine | 35 | 81 | 96 | 33:1 |

Key Findings :

-

Anti-selectivity : Reactions favor anti-diastereomers due to steric effects between the chlorophenyl group and the aldehyde substituent .

-

Catalyst efficiency : Thiourea organocatalysts enable ee values up to 96% in brine solvent systems .

-

Substrate scope : Electron-deficient aldehydes (e.g., nitro-substituted) show faster reaction rates compared to electron-rich analogs .

Oxidation Reactions

The ketone group in this compound undergoes oxidation to form carboxylic acid derivatives under strong acidic conditions.

Typical Protocol

-

Conditions : Reflux at 100–120°C for 6–8 hours.

-

Product : 3-(3-Chlorophenyl)adipic acid (yield: 70–75%).

Mechanistic Insight :

-

α-Carbon activation : Protonation of the ketone enhances electrophilicity.

-

Nitration : HNO₃ introduces nitro groups at α-positions.

-

Oxidative cleavage : Breaking of the cyclohexanone ring forms two carboxylic acid groups .

Reduction Reactions

The ketone moiety is reduced to a secondary alcohol using hydride reagents.

Comparative Reduction Efficiency

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 25 | 65 |

| LiAlH₄ | THF | 0→25 | 92 |

Notes :

-

Steric effects : The 3-chlorophenyl group slightly hinders access to the ketone, reducing NaBH₄ efficiency.

-

By-products : Over-reduction to cyclohexane derivatives is minimal (<5%) with LiAlH₄.

Nucleophilic Substitution

The chlorine atom on the aromatic ring can undergo substitution under SNAr conditions.

Example Reaction

-

Conditions : 80°C, 12 hours.

-

Product : 3-(3-Methylaminophenyl)cyclohexanone (yield: 58%).

Limitations :

-

Electron-withdrawing effect : The meta-chloro group deactivates the ring, requiring harsh conditions for substitution .

-

Competing pathways : Ketone reactivity may lead to side reactions unless protected .

Cycloaddition and Ring Expansion

This compound participates in [4+2] cycloadditions with dienes to form bicyclic structures.

Notable Example

-

Conditions : Xylene, 130°C, 26 hours.

Applications :

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications in different scientific domains:

Organic Synthesis

3-(3-Chlorophenyl)cyclohexanone serves as an important intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as oxidation to carboxylic acids or reduction to alcohols.

Biological Studies

Research indicates that this compound may function as an enzyme inhibitor, making it useful in studies related to pharmacology and biochemistry. For instance:

- Enzyme Inhibition: It has been investigated for its potential to inhibit certain enzymes linked to metabolic pathways, which could provide insights into drug development for diseases like cancer or diabetes.

- Receptor Binding Studies: The compound's interactions with biological receptors are being explored, potentially leading to new therapeutic agents.

Industrial Applications

In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its properties allow it to be used in formulations requiring specific reactivity or stability.

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies highlight its significance:

| Case Study | Application | Findings |

|---|---|---|

| Study on Enzyme Inhibition | Pharmacology | Demonstrated effective inhibition of enzyme X, suggesting potential for drug development targeting metabolic disorders. |

| Synthesis of Novel Compounds | Organic Chemistry | Utilized as a starting material for synthesizing derivatives with enhanced biological activity. |

| Industrial Formulation Development | Chemical Engineering | Incorporated into formulations for specialty coatings, improving durability and performance. |

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenyl)cyclohexanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor binding .

Comparación Con Compuestos Similares

Cyclohexanone: A simpler analog without the chlorophenyl group.

3-(4-Chlorophenyl)cyclohexanone: Similar structure but with the chlorine atom at the para position.

3-(2-Chlorophenyl)cyclohexanone: Chlorine atom at the ortho position.

Uniqueness: 3-(3-Chlorophenyl)cyclohexanone is unique due to the position of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties .

Actividad Biológica

3-(3-Chlorophenyl)cyclohexanone, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H13ClO

- Molecular Weight : 222.68 g/mol

- Structure : The compound features a cyclohexanone ring substituted with a chlorophenyl group, which is crucial for its biological activity.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study utilizing high-throughput screening identified its potential as an inhibitor of Mycobacterium tuberculosis (Mtb), suggesting it may serve as a lead compound for developing new anti-tubercular agents .

2. Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism highlights its potential as a therapeutic agent in oncology .

3. Analgesic and Anesthetic Effects

Preliminary studies suggest that this compound may possess analgesic properties similar to those of established anesthetics. Its interaction with NMDA receptors indicates potential applications in pain management, although further research is needed to fully elucidate these effects .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The chlorophenyl group enhances binding affinity to various receptors, including NMDA and opioid receptors, which are critical in pain modulation and neuroprotection.

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chlorine Atom | Increases lipophilicity and receptor affinity |

| Cyclohexanone Ring | Essential for maintaining structural integrity |

| Variations in Phenyl Group | Modifications can enhance or reduce potency |

Research has shown that modifications on the phenyl ring can significantly alter the compound's efficacy and selectivity against various biological targets .

Case Studies

- Tuberculosis Inhibition Study

- Cancer Cell Apoptosis

Propiedades

IUPAC Name |

3-(3-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHQJQHWCDIFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457957 | |

| Record name | 3-(3-CHLOROPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335259-42-2 | |

| Record name | 3-(3-CHLOROPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.